5-(Bromomethyl)phthalazine
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Overview
Description
5-(Bromomethyl)phthalazine is a chemical compound that belongs to the class of phthalazine derivatives. Phthalazine, also known as benzo-orthodiazine, is a bicyclic heterocycle consisting of a benzene ring fused with a pyridazine ring. The presence of two adjacent nitrogen atoms in the phthalazine ring makes it unique and rare in nature. Phthalazine derivatives are known for their significant biological activities and pharmacological properties .
Preparation Methods
The synthesis of 5-(Bromomethyl)phthalazine typically involves the bromination of phthalazine derivatives. One common method is the reaction of phthalazine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like carbon tetrachloride or chloroform under reflux conditions. The bromination occurs at the methyl group attached to the phthalazine ring, resulting in the formation of this compound .
Chemical Reactions Analysis
5-(Bromomethyl)phthalazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides. For example, the reaction with sodium azide can lead to the formation of 5-(Azidomethyl)phthalazine.
Oxidation Reactions: The methyl group in this compound can be oxidized to form the corresponding carboxylic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
5-(Bromomethyl)phthalazine has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)phthalazine involves its interaction with specific molecular targets and pathways. Phthalazine derivatives are known to inhibit enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase (PDE), which play crucial roles in inflammation and cell signaling . Additionally, they can bind to receptors like gamma-aminobutyric acid (GABA) receptors and voltage-gated calcium channels, affecting neurotransmission and cellular functions .
Comparison with Similar Compounds
5-(Bromomethyl)phthalazine can be compared with other phthalazine derivatives and similar compounds, such as:
Phthalazinone: A derivative with a keto group, known for its anticancer and anti-inflammatory properties.
Phthalazine-1,4-dione: A compound with two keto groups, used in the synthesis of various heterocyclic compounds.
5-Bromoindole: A brominated indole derivative with applications in medicinal chemistry and as a precursor in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromomethyl group, which imparts distinct reactivity and biological activity compared to other phthalazine derivatives.
Properties
Molecular Formula |
C9H7BrN2 |
---|---|
Molecular Weight |
223.07 g/mol |
IUPAC Name |
5-(bromomethyl)phthalazine |
InChI |
InChI=1S/C9H7BrN2/c10-4-7-2-1-3-8-5-11-12-6-9(7)8/h1-3,5-6H,4H2 |
InChI Key |
FLMOIUNCEVHIJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=NC=C2C(=C1)CBr |
Origin of Product |
United States |
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